molecular formula C19H19ClN2O2 B5154770 N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B5154770
M. Wt: 342.8 g/mol
InChI Key: FSUVDTOVBZTFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as CEP-1347, is a chemical compound that has been widely studied for its potential therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide exerts its neuroprotective effects by inhibiting the activation of JNK. JNK is activated in response to cellular stress and can trigger the cell death pathway. Inhibition of JNK activation by this compound prevents the activation of downstream signaling pathways that lead to neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. It also has been shown to improve mitochondrial function and increase the expression of neurotrophic factors, which are important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced and purified. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for research on N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of research is to investigate its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of research is to develop more potent and selective JNK inhibitors that can be used in conjunction with this compound to improve its effectiveness. Additionally, there is a need to develop more effective methods for administering this compound in vivo, such as through the use of nanoparticles or other drug delivery systems.

Synthesis Methods

N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a synthetic compound that can be produced through a multistep process. The starting material for the synthesis is 2-chloroethylamine hydrochloride, which is reacted with 2-chlorobenzophenone to form an intermediate product. The intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in the cell death pathway. Inhibition of JNK activation by this compound has been shown to reduce neuronal death and improve motor function in animal models of Parkinson's disease.

properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-17-9-5-4-6-14(17)10-11-21-19(24)15-12-18(23)22(13-15)16-7-2-1-3-8-16/h1-9,15H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUVDTOVBZTFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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